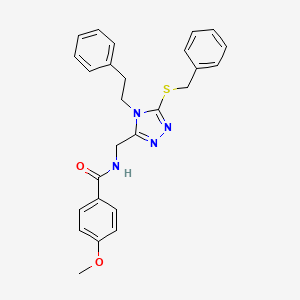

N-((5-(Benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

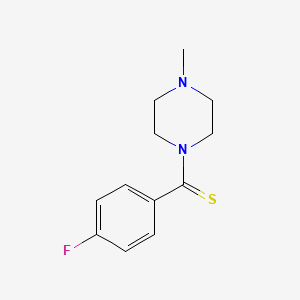

The compound N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is an organic molecule that showcases a rich array of functional groups. The presence of a triazole ring, a benzylthio substituent, and a methoxybenzamide unit makes it a point of interest in both synthetic and application-oriented research.

Wissenschaftliche Forschungsanwendungen

N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide finds applications across various scientific disciplines:

Chemistry: As a ligand in coordination chemistry due to its multifunctional nature.

Biology: Potential inhibitor in enzyme studies, particularly those involving triazole-containing scaffolds.

Medicine: Investigated for its antimicrobial and anticancer properties due to the unique structural features that can interact with biological macromolecules.

Industry: Utilized as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide generally involves multi-step organic reactions. The starting materials usually include a benzyl thiol, a phenethyl derivative, and 4-methoxybenzoic acid.

Formation of the Triazole Ring: This might involve cyclization reactions using suitable azide and alkyne precursors under conditions like the Huisgen 1,3-dipolar cycloaddition.

Functional Group Substitution: The addition of the benzylthio group could be achieved via nucleophilic substitution reactions. Reaction conditions would typically involve base catalysis and a suitable solvent like DMF or DMSO.

Coupling Reactions: Amide formation could be facilitated through coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Scaling up to industrial production would require optimization of the above synthetic route to maximize yield and efficiency. Continuous flow reactions and the use of automated synthesis platforms might be employed for larger scale operations.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The benzylthio group can be oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions could target the triazole ring or the methoxybenzamide unit under appropriate conditions using hydrogenation or hydride donors.

Substitution: The aromatic benzyl group can undergo electrophilic substitution reactions, like nitration or sulfonation, under standard aromatic substitution conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Catalytic hydrogenation (Pd/C), sodium borohydride

Substitution: Concentrated sulfuric acid, nitric acid

Major Products Formed:

Oxidation: Benzyl sulfone derivatives

Reduction: Reduced triazole or de-methylated benzamide products

Substitution: Nitrated or sulfonated aromatic compounds

Wirkmechanismus

The compound's effects are largely dependent on its structural components and their interactions at the molecular level. The triazole ring can interact with enzyme active sites, inhibiting their function by mimicking the substrate or interfering with enzyme conformations. The benzylthio and methoxybenzamide groups can modulate lipophilicity and binding affinity, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

5-benzylthio-4H-1,2,4-triazole-3-thiol

4-phenethyl-1H-1,2,4-triazole-3-thiol

Uniqueness: N-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to the presence of the methoxybenzamide group which can provide unique steric and electronic properties, potentially enhancing its interactions with biological targets. The combination of these functional groups can lead to unique reactivity patterns and higher specificity in its applications compared to its simpler analogs.

Eigenschaften

IUPAC Name |

N-[[5-benzylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2S/c1-32-23-14-12-22(13-15-23)25(31)27-18-24-28-29-26(33-19-21-10-6-3-7-11-21)30(24)17-16-20-8-4-2-5-9-20/h2-15H,16-19H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSNCUAAYFTRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)

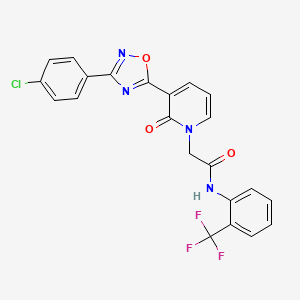

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID](/img/structure/B2515772.png)

![4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2515776.png)

![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2515782.png)